![molecular formula C7H9ClN2O2 B3034797 5-Chloromethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester CAS No. 2245938-86-5](/img/structure/B3034797.png)
5-Chloromethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
Overview
Description
5-Chloromethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C7H9ClN2O2 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 5-Chloromethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of 5-Chloromethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 5-position with a chloromethyl group, at the 1-position with a methyl group, and at the 3-position with a carboxylic acid methyl ester group .Chemical Reactions Analysis
Pyrazole derivatives, including 5-Chloromethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester, can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Inhibitor of D-Amino Acid Oxidase (DAO) : 5-Chloromethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester has been investigated as a potent and selective inhibitor of D-amino acid oxidase (DAO). DAO plays a crucial role in regulating neurotransmitter levels by degrading D-serine, an N-methyl-D-aspartate (NMDA) receptor co-agonist. Inhibition of DAO may enhance NMDA receptor function and has implications for neurological disorders like schizophrenia and Alzheimer’s disease .
Future Directions
The future directions in the research and application of 5-Chloromethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester and related compounds could involve the development of new synthesis methods, exploration of their biological activities, and their potential applications in various fields of science .
properties
IUPAC Name |
methyl 5-(chloromethyl)-1-methylpyrazole-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-10-5(4-8)3-6(9-10)7(11)12-2/h3H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTVZWCYCZFACI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.